

Hydrogen/deuterium exchange (HDX-MS) to study Lomibuvir-induced conformational changes

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Probing Lomibuvir's Impact on HCV Polymerase: An Application Note on HDX-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for utilizing hydrogen/deuterium exchange mass spectrometry (HDX-MS) to elucidate the conformational changes in the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) polymerase upon binding of the allosteric inhibitor, **Lomibuvir**.

Introduction

Lomibuvir is a potent, non-nucleoside inhibitor of the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2] It binds to a distinct allosteric site known as "thumb pocket 2," located approximately 30 Å from the enzyme's active site.[3][4] This binding event induces long-range conformational changes that ultimately inhibit the polymerase's function by blocking the transition from the initiation to the elongation phase of RNA synthesis.[5][6] Understanding the precise nature of these conformational dynamics is crucial for the rational design of next-generation antiviral therapeutics.

HDX-MS has emerged as a powerful technique for probing protein dynamics and conformational changes in solution.[7] By measuring the rate of deuterium exchange of



backbone amide hydrogens, it provides valuable insights into solvent accessibility and hydrogen bonding, which are directly related to protein structure and flexibility.[7] This application note details the use of HDX-MS to map the allosteric network of communication within the NS5B polymerase that is perturbed by **Lomibuvir** binding.

Principle of the Method

The HDX-MS experiment involves incubating the target protein (HCV NS5B) in a deuterated buffer (D₂O) for varying amounts of time, both in the absence (apo) and presence (holo) of the ligand (**Lomibuvir**). The exchange of backbone amide protons with deuterium is quenched by a rapid decrease in pH and temperature. The protein is then proteolytically digested, typically with pepsin, and the resulting peptides are analyzed by mass spectrometry to determine their deuterium uptake. By comparing the deuterium uptake of peptides from the apo and holo states, regions of the protein that experience changes in conformation upon ligand binding can be identified. A decrease in deuterium uptake in the holo state suggests that the region has become less solvent-accessible or more involved in hydrogen bonding, indicating stabilization or shielding upon ligand binding. Conversely, an increase in deuterium uptake suggests a more dynamic or solvent-exposed conformation.

Experimental Protocols

This section provides a detailed methodology for performing HDX-MS analysis of **Lomibuvir**-induced conformational changes in HCV NS5B polymerase.

Materials and Reagents

- Protein: Recombinant, purified full-length HCV NS5B polymerase (genotype 1b). Ensure high purity and concentration.
- Ligand: Lomibuvir (VX-222) stock solution in a suitable solvent (e.g., DMSO).
- Deuterium Oxide (D₂O): 99.9% purity.
- Buffers:
 - Equilibration Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.



- Labeling Buffer (Deuterated): 20 mM Tris-HCl (pD 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM
 DTT in D₂O.
- Quench Buffer: 0.1 M NaH₂PO₄/H₃PO₄, 1 M TCEP, 4 M Guanidine-HCl (pH 2.5).
- Enzyme: Porcine pepsin, immobilized on a column or as a solution.
- Solvents: HPLC-grade water, acetonitrile, and formic acid.

Instrumentation

- HDX-MS System: A fully automated HDX-MS platform is recommended, including a temperature-controlled autosampler (set to 0-2 °C), a micro-HPLC system for peptide separation, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Online Digestion: An in-line pepsin column maintained at a low temperature (e.g., 4 °C).

Protocol Steps

- Protein and Ligand Preparation:
 - Prepare a stock solution of HCV NS5B polymerase at a concentration of approximately 20 μM in the equilibration buffer.
 - Prepare a stock solution of Lomibuvir at a concentration that allows for a final molar excess (e.g., 10-fold) when added to the protein solution.
- Deuterium Labeling:
 - Apo State (NS5B alone):
 - Initiate the exchange reaction by diluting 5 μ L of the NS5B stock solution with 45 μ L of the deuterated labeling buffer.
 - Incubate for various time points (e.g., 10s, 1min, 10min, 60min, 120min) at a controlled temperature (e.g., 25 °C).
 - Holo State (NS5B + Lomibuvir):



- Pre-incubate the NS5B polymerase with a molar excess of Lomibuvir for at least 30 minutes at room temperature to ensure complex formation.
- Initiate the exchange reaction and perform incubations for the same time points as the apo state.

Quenching:

- After each incubation period, quench the exchange reaction by adding 50 μL of the deuterated sample to 50 μL of ice-cold quench buffer. This will rapidly lower the pH to ~2.5 and the temperature, effectively stopping the deuterium exchange.
- Online Digestion and Peptide Separation:
 - Immediately inject the quenched sample (100 μL) onto the HDX-MS system.
 - The sample is passed through an in-line pepsin column for digestion.
 - The resulting peptides are trapped and desalted on a C18 trap column.
 - Peptides are then separated on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.
- Mass Spectrometry Analysis:
 - Acquire mass spectra in a data-independent acquisition (DIA) or data-dependent acquisition (DDA) mode to identify peptic peptides and measure their deuterium uptake.
 - Perform an initial run with a non-deuterated sample to generate a peptide map and identify all observable peptides.
- Data Analysis:
 - Use specialized HDX-MS analysis software to:
 - Identify all peptic peptides.



- Calculate the centroid mass of the isotopic envelope for each peptide at each time point for both apo and holo states.
- Determine the percentage of deuterium uptake for each peptide.
- Calculate the difference in deuterium uptake (ΔD) between the holo and apo states for each peptide.
- Visualize the data using deuterium uptake plots and difference plots mapped onto the protein structure.

Quantitative Data Presentation

The following tables summarize the expected quantitative outcomes from an HDX-MS experiment studying the effect of **Lomibuvir** on HCV NS5B polymerase. The data is inferred from published difference plots and represents regions with significant changes in deuterium uptake.[5]

Table 1: Binding Affinity and Inhibitory Concentrations of Lomibuvir

Parameter	Value	Reference
Binding Affinity (Kd)	17 nM	
EC50 (HCV replicon)	5.2 nM	
IC50 (primer-extended RNA synthesis)	31 nM	_

Table 2: Regions of HCV NS5B Polymerase Protected from Deuterium Exchange upon **Lomibuvir** Binding

This table highlights key peptic fragments within the NS5B polymerase that are expected to show a significant decrease in deuterium uptake (protection) in the presence of **Lomibuvir**, indicating a more compact or shielded conformation.



NS5B Domain	Peptide Region (Residues)	Δ%D (Holo - Apo)	Interpretation
Thumb	420-430	Significant Decrease	Direct binding site interaction
Thumb	490-505	Significant Decrease	Stabilization of the thumb domain
Fingers	150-165	Moderate Decrease	Allosteric effect transmitted from the thumb domain
Palm	310-325	Moderate Decrease	Long-range conformational stabilization
C-terminal	550-564	Significant Decrease	Stabilization of the C- terminal tail

Table 3: Regions of HCV NS5B Polymerase with No Significant Change or Increased Deuterium Exchange upon **Lomibuvir** Binding

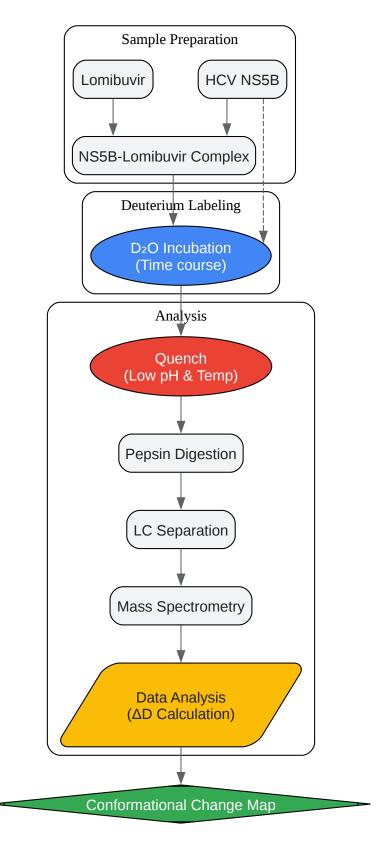
This table indicates regions of the NS5B polymerase that are not significantly affected or may become more dynamic upon **Lomibuvir** binding.

NS5B Domain	Peptide Region (Residues)	Δ%D (Holo - Apo)	Interpretation
Fingers	50-65	No Significant Change	Region not directly involved in the allosteric network
Palm	220-235 (Active Site)	No Significant Change	Consistent with allosteric, non-competitive inhibition

Visualization of Workflows and Pathways



Experimental Workflow



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Caption: HDX-MS workflow for studying **Lomibuvir**-NS5B interaction.

Lomibuvir's Mechanism of Action



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Caption: Allosteric inhibition of HCV NS5B by Lomibuvir.

Conclusion

HDX-MS provides a robust and sensitive method for characterizing the conformational changes induced by the binding of allosteric inhibitors like **Lomibuvir** to the HCV NS5B polymerase.[5] The data generated from these experiments offer a detailed map of the allosteric communication network within the enzyme, revealing how binding at a distal site can propagate structural changes to functionally important regions. This information is invaluable for understanding the mechanism of action of current antiviral drugs and for the development of new, more effective therapies targeting viral polymerases. The protocols and data presentation formats outlined in this application note provide a framework for researchers to apply this powerful technique to their own drug discovery and development programs.

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